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KRas G12C inhibitor 2 - 2206735-61-5

KRas G12C inhibitor 2

Catalog Number: EVT-3165622
CAS Number: 2206735-61-5
Molecular Formula: C32H37N7O3
Molecular Weight: 567.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KRas G12C inhibitor 2 is classified as a covalent inhibitor, which means it forms a stable bond with the mutant KRas protein. The development of this compound stems from extensive research into the structural biology of KRas and its activation mechanisms. It is part of a broader class of compounds that includes other inhibitors like sotorasib and adagrasib, which have shown clinical efficacy against KRas G12C mutations in patients with advanced malignancies .

Synthesis Analysis

The synthesis of KRas G12C inhibitor 2 involves several key steps that leverage modern organic chemistry techniques to ensure efficiency and scalability.

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be modified through various chemical reactions.
  2. Key Reactions: The process may include reactions such as:
    • Nucleophilic substitutions to introduce functional groups that enhance binding affinity.
    • Formation of covalent bonds with the cysteine residue at position 12 of the KRas protein, which is critical for its activity.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological testing .

Specific methodologies may vary based on the desired properties and efficacy of the final compound, but the general approach emphasizes simplicity and efficiency .

Molecular Structure Analysis

The molecular structure of KRas G12C inhibitor 2 is characterized by its ability to interact specifically with the mutated form of the KRas protein.

  • Key Features:
    • The compound contains a core structure that allows it to fit into the switch-II pocket of KRas G12C, where it can effectively bind to the cysteine residue.
    • Structural analyses often involve X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate how the compound interacts with its target at an atomic level.

Structural Data

  • Molecular Formula: The exact molecular formula can vary based on specific modifications made during synthesis.
  • Binding Affinity: The inhibitor typically exhibits high binding affinity (in the nanomolar range) for its target, indicating strong interactions that stabilize its binding .
Chemical Reactions Analysis

The chemical reactions involving KRas G12C inhibitor 2 primarily focus on its interaction with the KRas protein:

  1. Covalent Bond Formation: The inhibitor forms a covalent bond with the thiol group of cysteine 12 in KRas G12C, locking it in an inactive state and preventing downstream signaling that promotes tumor growth.
  2. Reaction Specificity: The design ensures specificity for the mutant form over wild-type KRas, minimizing off-target effects and enhancing therapeutic potential .

Technical Parameters

  • Rate Constants: Studies often quantify reaction rates using parameters like konk_{on} (on-rate) and koffk_{off} (off-rate) to describe binding dynamics.
  • Concentration Dependence: Efficacy can depend on concentrations used in therapeutic settings, necessitating careful dosage optimization .
Mechanism of Action

The mechanism of action for KRas G12C inhibitor 2 involves:

  1. Targeting Mutant KRas: By covalently binding to cysteine 12, the inhibitor stabilizes KRas in its inactive GDP-bound form, preventing it from activating downstream signaling pathways that contribute to cancer cell proliferation.
  2. Blocking Signal Transduction: This inhibition disrupts critical signaling cascades such as RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are essential for tumor growth and survival .

Relevant Data

  • Efficacy Studies: Preclinical studies demonstrate significant reductions in tumor growth in models expressing KRas G12C when treated with this inhibitor.
  • Resistance Mechanisms: Research indicates potential resistance mechanisms that may arise from secondary mutations or compensatory signaling pathways .
Physical and Chemical Properties Analysis

KRas G12C inhibitor 2 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; aqueous solubility can vary based on structural modifications.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; modifications may enhance metabolic stability.
  • Melting Point and Boiling Point: These properties are determined through standard laboratory methods but can vary significantly among different derivatives.

Relevant Data

  • Log P Values: Partition coefficients indicate lipophilicity, influencing absorption and distribution characteristics.
  • pKa Values: Acid dissociation constants provide insight into ionization states under physiological pH .
Applications

KRas G12C inhibitor 2 has several promising applications in scientific research and clinical settings:

Historical Development of KRAS-Targeted Therapeutics

Evolution of KRAS as a Therapeutic Target: From "Undruggable" to Covalent Inhibition

For over three decades following the discovery of KRAS as a human oncogene in 1982, it was deemed "undruggable" due to its biochemical properties. KRAS proteins lack deep surface pockets for conventional small-molecule binding and exhibit picomolar affinity for GTP/GDP, making competitive inhibition impractical [4] [5]. Early strategies focused on indirect approaches:

  • Farnesyltransferase inhibitors (FTIs): Failed clinically due to alternative prenylation by geranylgeranyl transferase-I in KRAS and NRAS [5]
  • Downstream pathway targeting: MEK and ERK inhibitors showed limited efficacy due to pathway reactivation and toxicity [9]
  • Synthetic lethality approaches: Exploiting vulnerabilities in DNA repair pathways (e.g., PARP inhibitors) showed inconsistent results [4]

The paradigm shifted with the recognition that the KRAS G12C mutation (glycine-to-cysteine substitution at codon 12) creates a unique structural vulnerability. Accounting for ~39% of KRAS mutations in NSCLC and 3-4% in colorectal cancer, this mutation introduces a nucleophilic cysteine residue amenable to covalent targeting [7] [8]. Unlike other KRAS mutations, G12C retains measurable GTPase activity but favors the GTP-bound state due to impaired GAP-mediated hydrolysis [4]. This biochemical insight enabled the development of covalent inhibitors targeting the inactive, GDP-bound conformation.

Discovery of the Switch-II Pocket and Allele-Specific Targeting Strategies

The breakthrough came in 2013 with the identification of the "Switch-II pocket" (S-IIP), a cryptic groove adjacent to the mutant cysteine that becomes accessible only in the GDP-bound state of KRAS G12C. Key structural insights included:

  • Allosteric control mechanism: S-IIP is located beneath the Switch-II loop (residues 60-76), which undergoes GDP-dependent conformational changes [3] [5]
  • Covalent warhead positioning: Electrophilic inhibitors could exploit Cys12 nucleophilicity via Michael addition chemistry [3]
  • State-specific inhibition: Compounds stabilize the inactive conformation, preventing GTP loading and effector binding [5]

Table 1: Key Structural Features Enabling KRAS G12C Inhibition

Structural ElementFunctional SignificanceInhibitor Design Strategy
Switch-II loop (residues 60-76)Controls accessibility of Cys12Target GDP-bound conformation
Cysteine 12Nucleophilic residue unique to G12C mutantCovalent acrylamide warheads
His95Forms hydrogen bond with inhibitorsOptimize hydrogen bond networks
P-loop (residues 10-17)Stabilizes nucleotide bindingEnhance compound-P-loop interactions

Rational drug design leveraged these insights:

  • Fragment-based screening: Identified compound 6H05 binding near Cys12 with weak affinity (Kd = 170 μM) [3]
  • Structure-activity optimization: Added electrophilic acrylamide warheads for covalent engagement (e.g., compound 12) with Kd improved to 1.5 μM [5]
  • Allele specificity engineering: Exploited steric differences between wild-type KRAS (glycine) and mutant (cysteine) to achieve >100-fold selectivity [9]

Key Milestones in KRAS G12C Inhibitor Development: Preclinical to Clinical Translation

The journey from S-IIP discovery to clinical agents involved systematic optimization of drug-like properties:

Table 2: Evolution of KRAS G12C Inhibitors in Clinical Development

Compound (Code Name)Discovery TimelineKey InnovationsClinical Trial Milestones
Sotorasib (AMG-510)First human trial 2019Pioneer covalent inhibitorFDA approval (2021) based on CodeBreaK 100: ORR 37.1%, mPFS 6.8 mo in NSCLC [1] [6]
Adagrasib (MRTX849)Phase 1 start 2020Optimized CNS penetration & PKBreakthrough therapy (2022); KRYSTAL-1: ORR 42.9%, mPFS 6.5 mo, intracranial ORR 33.3% [2] [9]
Divarasib (GDC-6036)Phase 1 start 2021Enhanced selectivity & potencyGO42144 trial: ORR 53.4%, mPFS 13.1 mo in NSCLC [2] [10]
Garsorasib (D-1553)Phase 1 start 2022Improved safety profileNCT05383898: ORR 40.5%, mPFS 8.18 mo [10]

Critical preclinical-to-clinical translation challenges included:

  • Pharmacodynamic optimization: Adagrasib achieved sustained target inhibition (>90% KRAS engagement) through dose-dependent PK and 24-hour half-life [9]
  • Tumor penetration barriers: Divarasib demonstrated enhanced tissue distribution in KRASG12C-driven xenograft models [2]
  • Combination potential: Sotorasib showed synergy with SHP2 inhibitors (e.g., RMC-4630) in overcoming adaptive resistance [6]

Mechanistic insights from clinical specimens revealed:

  • On-target resistance: Secondary KRAS mutations (Y96D, R68S, H95D/Q/R) detected in ctDNA [9]
  • Co-mutation impacts: KEAP1/STK11 alterations associated with reduced response in NSCLC [1] [7]
  • Adaptive feedback: EGFR-mediated MAPK reactivation in colorectal cancer models [8]

Table 3: Comparative Clinical Efficacy Across Tumor Types (Monotherapy)

Tumor TypeSotorasib ORR (%)Adagrasib ORR (%)Divarasib ORR (%)Key Resistance Mechanisms
NSCLC37.142.953.4KEAP1/STK11 co-mutations, KRAS amplifications [1] [7] [10]
Colorectal9.71929.1EGFR feedback, HER2 amplifications [8] [10]
Pancreatic2133.3-Co-occurring TP53/CDKN2A, metabolic adaptations [9] [10]

These developments underscore the transformation of KRAS targeting from theoretical impossibility to clinical reality, establishing a blueprint for allele-specific oncogene inhibition. Future directions focus on overcoming resistance through next-generation inhibitors and rational combinations [3] [9].

Properties

CAS Number

2206735-61-5

Product Name

KRas G12C inhibitor 2

IUPAC Name

2-[(2S)-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

Molecular Formula

C32H37N7O3

Molecular Weight

567.7 g/mol

InChI

InChI=1S/C32H37N7O3/c1-3-30(41)39-16-15-38(19-23(39)10-12-33)31-27-11-14-37(29-18-25(40)17-22-7-4-5-9-26(22)29)20-28(27)34-32(35-31)42-21-24-8-6-13-36(24)2/h3-5,7,9,17-18,23-24,40H,1,6,8,10-11,13-16,19-21H2,2H3/t23-,24-/m0/s1

InChI Key

YKGVCHZNLOIACZ-ZEQRLZLVSA-N

SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C

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